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Compound of Interest

8-Bromo-2,3-dihydro-1,5-
Compound Name:
benzothiazepin-4(5H)-one

CAS No.: 110766-85-3

Cat. No.: B13163055

Get Quote

Executive Summary

Product Focus: Brominated 2,3-dihydro-1,5-benzothiazepines (Representative Candidate:
BromTiaz-4) Context: Benzothiazepines are a privileged scaffold in drug discovery, utilized in
calcium channel blockers (e.g., diltiazem) and antidepressants. The incorporation of bromine
into this scaffold serves two critical functions: it enhances lipophilicity for membrane
permeability and acts as a distinct mass spectrometric "tag" for metabolic tracking.

This guide compares the analytical performance of High-Resolution Electrospray lonization
Tandem Mass Spectrometry (ESI-HRMS/MS) against the traditional Electron lonization (EI-MS)
for the structural elucidation of these compounds. While El provides fingerprinting, ESI-
HRMS/MS is superior for preserving the labile 7-membered thiazepine ring and retaining the
diagnostic bromine isotopic signature (

) throughout the fragmentation lineage.

Comparative Analysis: ESI-HRMS/MS vs. EI-MS
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The following table contrasts the performance of the "Product” (BromTiaz-4 analyzed via ESI-
HRMS) against the standard alternative (EI-MS).

Feature

ESI-HRMS/MS
(Recommended)

EI-MS (Alternative)

lonization Mechanism

Soft lonization: Protonation

preserves the molecular ion.

Hard lonization: High-energy
electron bombardment (70 eV)
induces extensive

fragmentation.

Isotopic Signature

Preserved: The characteristic
1:1 doublet of Br is visible in
the parent and primary

daughter ions.

Often Lost: Rapid loss of the
halogen or extensive
fragmentation can obscure the

isotopic cluster.

Ring Stability

High: Allows observation of
specific ring-opening pathways
(Routes A-D).

Low: The 7-membered ring
often collapses immediately to
stable benzothiazole or indole

cores.

Sensitivity

Femtogram range: Ideal for
pharmacokinetic (PK) studies

in plasma.

Nanogram range: Better suited
for purity analysis of bulk

synthesis.

Structural Insight

Mechanistic: Reveals
connectivity via sequential

neutral losses (e.g.,

Fingerprint: Matches library
spectra but often fails to

distinguish regioisomers.

Detailed Fragmentation Mechanics

The fragmentation of protonated brominated benzothiazepines follows four distinct mechanistic

routes (A-D). Understanding these pathways is essential for confirming the position of the

bromine substituent (e.g., on the fused benzene ring vs. the pendant aryl ring).
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The "Four Routes" of Fragmentation[1]

Route A (Retro-Michael / Ring Fission): The 7-membered thiazepine ring is conformationally
flexible. Protonation at the nitrogen triggers a retro-Michael-type cleavage, often expelling
the C2-C3 fragment.

Route B (Halogen Radical Loss): A homolytic cleavage unique to the brominated analog. The
loss of

(79/81 Da) generates a radical cation, collapsing the isotopic doublet into a singlet.
Route C (Small Neutral Loss): Elimination of

(17 Da) or

(34 Da), driven by the formation of a stabilized aromatic cation (e.g., benzothiazolium).

Route D (Ring Contraction): Extrusion of the sulfur atom or ethylene bridge to form a more
stable 5-or 6-membered heterocyclic core (benzothiazole or quinoline derivatives).

Visualization: Fragmentation Pathway of BromTiaz-4

Model Compound: 2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepine (

, MW

317/319).
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Figure 1. Mechanistic fragmentation tree for a representative brominated benzothiazepine.
Note the preservation of the isotopic doublet (m/z X / X+2) in Routes C and D, but its loss in
Route A (if Br is on the expelled fragment) or Route B.

Experimental Protocol: Self-Validating ESI-MS/IMS
Workflow

This protocol ensures the generation of reproducible, high-quality spectral data suitable for
publication or regulatory submission.

Phase 1: Sample Preparation (The "Dilute-and-Shoot"
Check)

o Objective: Prevent detector saturation and dimer formation.
e Step 1: Dissolve 1 mg of BromTiaz-4 in 1 mL of HPLC-grade Methanol (Stock: 1 mg/mL).
e Step 2: Dilute 10 pL of Stock into 990 uL of 50:50 Methanol:Water + 0.1% Formic Acid.

 Validation: The final concentration (10 ug/mL) should yield an absolute intensity of
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counts per second (cps). If >

cps, dilute further to avoid space-charge effects.

Phase 2: Data Acquisition (Q-TOF Parameters)
¢ Instrument: Quadrupole Time-of-Flight (e.g., Agilent 6500 or Waters Xevo).
e lon Source: ESI Positive Mode (

)[11[2]
o Key Parameters:

o Capillary Voltage: 3500 V (Standard)

o Fragmentor Voltage: 135 V (Critical: Too high causes in-source fragmentation, losing the
parent ion).

o Collision Energy (CE): Ramp 10-40 eV.

o Causality: A CE ramp is preferred over a fixed value because the flexible thiazepine ring
opens at low energy (10-15 eV), while the stable aromatic cores require high energy (30-40
eV) to fragment further.

Phase 3: Data Interpretation (The "Bromine Rule")

« |dentify the Parent: Look for the doublet separated by 2.0 Da with near-equal intensity (

)

e Trace the Daughter lons:
o If a fragment retains the doublet

The bromine atom remains attached.

o If a fragment becomes a singlet
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The bromine was lost (Route B) or was on the cleaved portion (Route A).

o Calculate Mass Defect: Bromine has a significant negative mass defect. High-resolution data
should show m/z values slightly lower than nominal (e.g.,

Is 78.9183, not 79.0000).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/03%3A_Mass_Spectrometry/3.04%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b13163055?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/343194360_GAS-PHASE_FRAGMENTATION_STUDY_OF_TWO_15-BENZODIAZEPIN-2-ONE_DERIVATIVES_USING_ELECTROSPRAY_IONIZATION_TANDEM_MASS_SPECTROMETRY
https://pubmed.ncbi.nlm.nih.gov/18561279/
https://pubmed.ncbi.nlm.nih.gov/18561279/
https://www.researchgate.net/figure/Structural-representation-of-2-3-dihydro-1-5-benzothiazepines_fig2_362733983
https://www.researchgate.net/publication/5293990_Gas-phase_fragmentation_study_of_novel_synthetic_15-benzodiazepine_derivatives_using_electrospray_ionization_tandem_mass_spectrometry
http://article.sapub.org/10.5923.j.ijmc.20140404.03.html
https://www.rasayanjournal.co.in/vol-3/issue-3/28.pdf
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/product/b13163055/docs#comparative-guide-mass-spectrometry-profiling-of-brominated-benzothiazepines
https://www.benchchem.com/product/b13163055/docs#comparative-guide-mass-spectrometry-profiling-of-brominated-benzothiazepines
https://www.benchchem.com/product/b13163055/docs#comparative-guide-mass-spectrometry-profiling-of-brominated-benzothiazepines
https://www.benchchem.com/product/b13163055/docs#comparative-guide-mass-spectrometry-profiling-of-brominated-benzothiazepines
https://www.benchchem.com/product/b13163055?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13163055?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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